5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Applications
5-Amino-1,2,3-triazole-4-carboxylic acid is a versatile molecule used in synthesizing biologically active compounds based on the triazole scaffold. A protocol employing ruthenium-catalyzed cycloaddition has been developed to create a protected version of this triazole amino acid. This method addresses the challenge of the Dimroth rearrangement and allows for the preparation of triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).
Applications in Medicinal Chemistry
Benzylated 5-amino-1,2,3-triazoles exhibit potential as anticoccidiostats. Synthetic schemes for these compounds have been developed and evaluated for anticoccidial activity. Preliminary studies suggested structural requirements for maximizing activity, and further evaluation revealed specific compounds as effective coccidiostats (Bochis et al., 1991).
Role in Organic Synthesis
The compound plays a significant role in organic synthesis. Studies have demonstrated various methods for preparing derivatives of 1,2,3-triazole, including acetylated and thioamide derivatives. These synthetic routes have led to the creation of new heterocyclic polycyclic ensembles containing 1,2,3-triazole fragments (Belskaya et al., 2009). Additionally, synthesis and structural studies of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate highlight the importance of 1,2,3-triazoles in medicinal chemistry (Dzygiel et al., 2004).
Applications in Heterocyclic Chemistry
1,2,3-Triazole derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. These derivatives have been synthesized and characterized, further expanding the understanding and applications of 1,2,3-triazole chemistry (Albert & Lin, 1978).
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes involved in fatty acid biosynthesis .
Mode of Action
It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
Related compounds have been found to interfere with the type ii fatty acid biosynthesis pathway .
Result of Action
Related compounds have been found to exhibit significant pharmacological activities .
Action Environment
It’s known that the high nitrogen content of azole-based compounds results in high positive enthalpies of formation due to the large number of inherent nn and cn bonds .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with kinases and lysine-specific demethylase 1, which are crucial in regulating cellular processes . The compound’s interaction with these enzymes suggests its potential as a therapeutic agent in treating diseases where these enzymes are dysregulated.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to altered phosphorylation states of proteins, thereby affecting downstream signaling pathways . Additionally, the compound’s impact on lysine-specific demethylase 1 can result in changes in gene expression patterns, influencing cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as kinases and lysine-specific demethylase 1, by binding to their active sites and preventing their normal function . This inhibition can lead to a cascade of molecular events, including changes in phosphorylation states and gene expression, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes, leading to prolonged changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects have been observed, including cellular toxicity and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with target enzymes and other biomolecules, thereby influencing its overall biological effects.
Properties
IUPAC Name |
5-amino-1-benzyltriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-9-8(10(15)16)12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIMAZAMIHCYRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279954 | |
Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25784-56-9 | |
Record name | 25784-56-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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